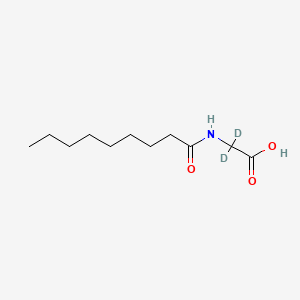
P-P-P-hUra-dRibf.4Na+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-P-P-hUra-dRibf.4Na+ is a complex compound that belongs to the family of nucleic acids. It is a modified nucleoside with unique properties that make it valuable in various scientific fields. The compound consists of a uracil base (hUra) linked to a ribofuranose sugar (dRibf) and is further modified with three phosphate groups (P-P-P) and a sodium ion (4Na+).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-P-P-hUra-dRibf.4Na+ typically involves the following steps:
Preparation of Uracil Derivative: The uracil base is first modified to introduce functional groups that facilitate further reactions.
Attachment of Ribofuranose: The modified uracil is then linked to a ribofuranose sugar through a glycosidic bond.
Phosphorylation: The ribofuranose-linked uracil is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Addition of Sodium Ions: Finally, sodium ions are introduced to neutralize the charge and stabilize the compound.
Industrial Production Methods
Industrial production of P-P-P-hUra-dRibf.4Na+ involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, and typically includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
P-P-P-hUra-dRibf.4Na+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phosphate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Wissenschaftliche Forschungsanwendungen
P-P-P-hUra-dRibf.4Na+ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of P-P-P-hUra-dRibf.4Na+ involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and degradation, leading to the inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P-P-P-rAdo: A similar compound with an adenine base instead of uracil.
P-P-P-rGuo: Contains a guanine base.
P-P-P-rCyd: Contains a cytosine base.
Uniqueness
P-P-P-hUra-dRibf.4Na+ is unique due to its specific uracil base and the presence of three phosphate groups, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid metabolism makes it particularly valuable in antiviral and anticancer research.
Eigenschaften
Molekularformel |
C9H13N2Na4O14P3 |
|---|---|
Molekulargewicht |
558.08 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3.4Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h5-6,8,12H,1-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
InChI-Schlüssel |
UTVTULGFHHMWKI-OIXZBRQUSA-J |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


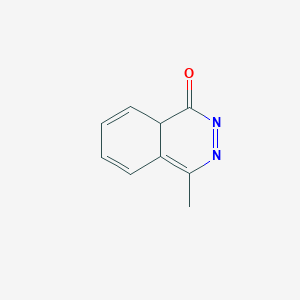

![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)

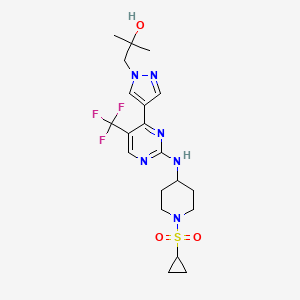
![(2S,3R)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-3-hydroxybutanamide](/img/structure/B12362543.png)
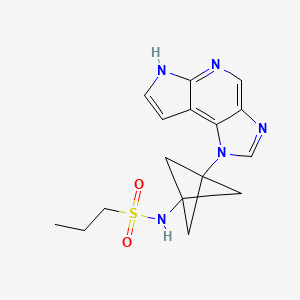
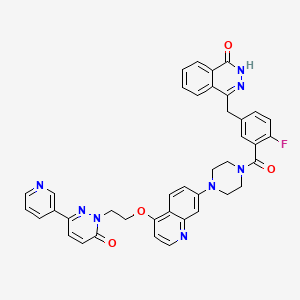
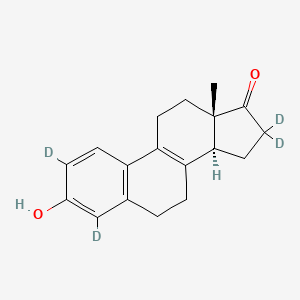
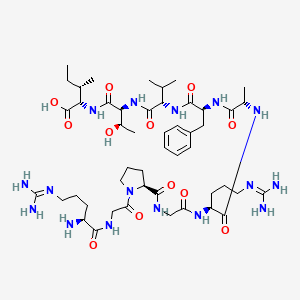
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

